molecular formula C28H38F3N5O6S B11931171 (S,R,S)-Ahpc-C3-NH2 (tfa)

(S,R,S)-Ahpc-C3-NH2 (tfa)

Cat. No.: B11931171
M. Wt: 629.7 g/mol
InChI Key: MDVHDVIBUKXMTL-XUXADIIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-Ahpc-C3-NH2 (tfa) is a compound used in various scientific research applications, particularly in the field of medicinal chemistry. This compound is known for its role in the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of specific proteins within cells .

Preparation Methods

The synthesis of (S,R,S)-Ahpc-C3-NH2 (tfa) involves several steps. One common method includes the use of chiral HPLC to ensure the enantiomeric purity of the compound . The synthetic route typically involves the protection and deprotection of functional groups, as well as the use of specific reagents to achieve the desired configuration . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

(S,R,S)-Ahpc-C3-NH2 (tfa) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and transition metals . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of a palladium catalyst, the compound can undergo asymmetric hydrogenation to form highly enantioselective products .

Comparison with Similar Compounds

(S,R,S)-Ahpc-C3-NH2 (tfa) is unique in its ability to recruit the VHL protein and facilitate protein degradation. Similar compounds include other VHL ligands, such as (S,R,S)-Ahpc-PEG2-COOH and (S,R,S)-Ahpc-PEG4-NH2 HCl . These compounds share similar mechanisms of action but may differ in their specific applications and effectiveness.

Properties

Molecular Formula

C28H38F3N5O6S

Molecular Weight

629.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H37N5O4S.C2HF3O2/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;3-2(4,5)1(6)7/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);(H,6,7)/t19-,20+,23-;/m1./s1

InChI Key

MDVHDVIBUKXMTL-XUXADIIKSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.